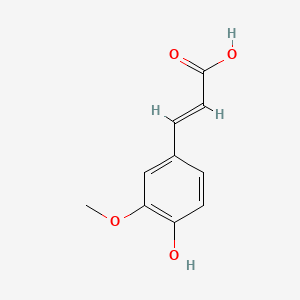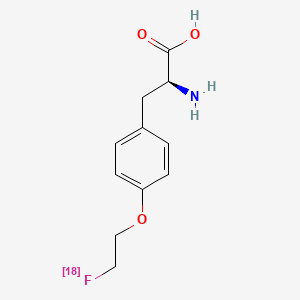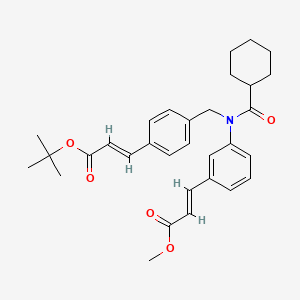
1,2-Bis(pentabromophenoxy)ethane
Overview
Description
FireMaster 695 is a biochemical.
Mechanism of Action
Target of Action
FireMaster 695 primarily targets the flame propagation process in materials. It is designed to interfere with the combustion process, reducing the flammability of the material .
Mode of Action
The mode of action of FireMaster 695 involves the release of bromine atoms during combustion. These atoms can capture free radicals involved in the flame propagation process, thereby interrupting the combustion cycle and suppressing the flame .
Biochemical Pathways
FireMaster 695 and its components have been shown to enhance adipogenesis and the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ) on the adipocyte protein 2 (aP2) promoter . This suggests that FireMaster 695 may interact with biochemical pathways involved in fat cell differentiation and development.
Pharmacokinetics
It is known that the compound is highly persistent and has a low solubility, suggesting that it may have poor bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FireMaster 695.
Result of Action
The primary result of FireMaster 695’s action is the reduction of flammability in materials. By interfering with the combustion process, it helps to prevent the spread of fire . On a molecular level, FireMaster 695 and its components have been shown to enhance adipogenesis, suggesting potential effects on fat cell development .
Action Environment
The efficacy and stability of FireMaster 695 can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the compound, reducing its effectiveness . Furthermore, the compound’s persistence and potential for bioaccumulation mean that it can remain in the environment for extended periods .
Biochemical Analysis
Biochemical Properties
1,2-Bis(pentabromophenoxy)ethane interacts with several biomolecules, including enzymes and proteins, within biological systems. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to the inhibition of these enzymes, affecting the metabolic processes in cells . Additionally, this compound can interact with cellular receptors, potentially disrupting normal cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Furthermore, this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can activate the aryl hydrocarbon receptor, resulting in changes in gene expression and disruption of normal cellular functions . The compound’s ability to induce oxidative stress further contributes to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been observed that the compound is relatively stable, with minimal degradation over time. Long-term exposure to this compound can lead to persistent changes in cellular function, including sustained oxidative stress and chronic activation of the aryl hydrocarbon receptor . These effects highlight the potential for long-term toxicity in exposed organisms.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound may cause mild oxidative stress and minor changes in gene expression. At higher doses, significant toxic effects have been observed, including liver damage, disruption of endocrine function, and increased mortality . These findings underscore the importance of understanding the dose-response relationship for this compound.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the hydroxylation and debromination of the compound, leading to the formation of various metabolites These metabolites can further interact with cellular components, potentially leading to additional toxic effects
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and increased risk of toxicity. The compound’s distribution within the body is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria. These organelles are critical for the compound’s activity, as they house the enzymes and receptors it interacts with . The localization to these compartments can lead to targeted effects on cellular metabolism and energy production. Additionally, post-translational modifications may direct the compound to specific subcellular locations, influencing its activity and function.
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPQBZQAGCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886428 | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61262-53-1 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FireMaster 695 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















